1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine
Description
1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-2-4-10-8-12(21)19-14(18-10)20-13(16)17-11-6-3-5-9(15)7-11/h3,5-8H,2,4H2,1H3,(H4,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGRUDFWLMVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 4-hydroxy-6-propylpyrimidine-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acyl chloride intermediate is then reacted with 3-chloroaniline in the presence of a base such as triethylamine (TEA) to form the desired guanidine compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in the body.
Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-hydroxy-6-methylpyrimidin-2-yl)guanidine
- 1-(3-Chlorophenyl)-3-(4-hydroxy-6-ethylpyrimidin-2-yl)guanidine
Uniqueness
1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
